molecular formula C19H19N3O2S B11376618 N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

Cat. No.: B11376618
M. Wt: 353.4 g/mol
InChI Key: BDVHJJLOARSTBZ-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide typically involves the reaction of 4-methylbenzene-1,3-diamine with appropriate acylating agents. One common method includes the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions . The reaction is carried out in a microreactor system to optimize the reaction kinetics and achieve high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is unique due to its specific substitution pattern and the presence of the propoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

InChI

InChI=1S/C19H19N3O2S/c1-3-12-24-16-10-8-15(9-11-16)18(23)21-19-20-17(22-25-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

InChI Key

BDVHJJLOARSTBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)C

Origin of Product

United States

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